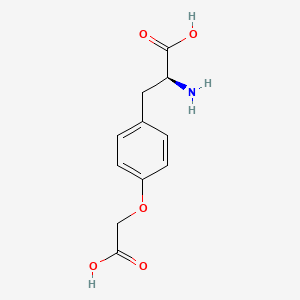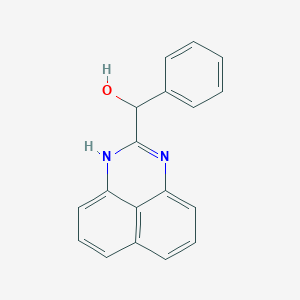![molecular formula C9H16N2O B14710709 1-Bicyclo[2.2.1]hept-2-yl-3-methylurea CAS No. 15264-74-1](/img/structure/B14710709.png)
1-Bicyclo[2.2.1]hept-2-yl-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bicyclo[221]hept-2-yl-3-methylurea is a chemical compound with the molecular formula C9H16N2O It is characterized by a bicyclic structure, which includes a norbornane framework
Vorbereitungsmethoden
The synthesis of 1-Bicyclo[2.2.1]hept-2-yl-3-methylurea typically involves the reaction of bicyclo[2.2.1]hept-2-ylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1-Bicyclo[2.2.1]hept-2-yl-3-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the urea group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bicyclo[2.2.1]hept-2-yl-3-methylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-Bicyclo[2.2.1]hept-2-yl-3-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-Bicyclo[2.2.1]hept-2-yl-3-methylurea can be compared with other similar compounds, such as:
Bicyclo[2.2.1]hept-2-ylamine: A precursor in the synthesis of the target compound.
Bicyclo[2.2.1]hept-2-ylmethylamine: Another related compound with similar structural features.
Bicyclo[2.2.1]hept-2-ylmethanol: A compound with a hydroxyl group instead of a urea group.
The uniqueness of this compound lies in its specific functional group and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
15264-74-1 |
|---|---|
Molekularformel |
C9H16N2O |
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
1-(2-bicyclo[2.2.1]heptanyl)-3-methylurea |
InChI |
InChI=1S/C9H16N2O/c1-10-9(12)11-8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
UXRISKCYEPUGDH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC1CC2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



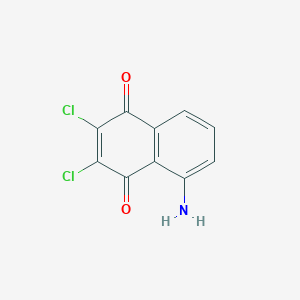
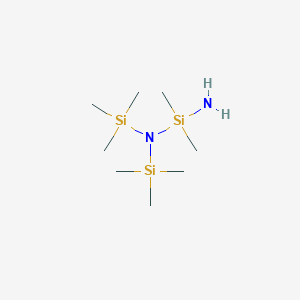
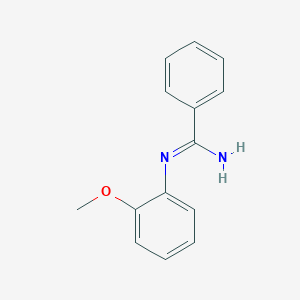
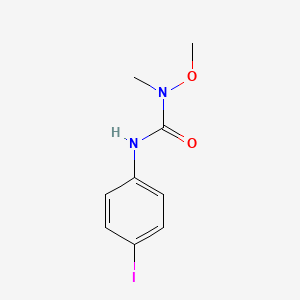



![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
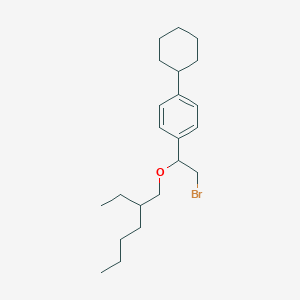
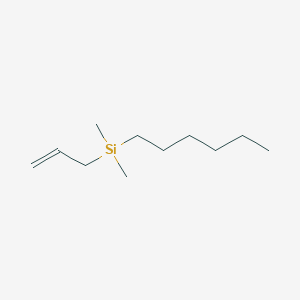
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
